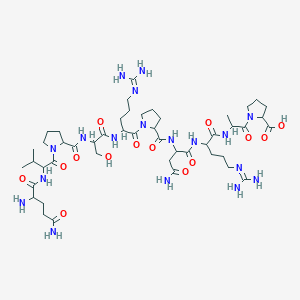![molecular formula C22H22N2 B13392691 3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine is an organic compound with the molecular formula C22H18N2. It is a derivative of binaphthalene, characterized by the presence of two naphthalene units connected at the 1,1’ positions and substituted with dimethyl groups at the 3,3’ positions and amino groups at the 4,4’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine typically involves the following steps:
Formation of Binaphthalene Core: The initial step involves the coupling of two naphthalene units. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Introduction of Dimethyl Groups: The 3,3’ positions on the binaphthalene core are then methylated using methylating agents such as methyl iodide in the presence of a base.
Amination: The final step involves the introduction of amino groups at the 4,4’ positions. This can be achieved through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of 3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amino groups to corresponding amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethyl-1,1’-binaphthalene: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,1’-Binaphthalene: Lacks both the dimethyl and amino groups, resulting in different chemical properties and reactivity.
Uniqueness
3,3-Dimethyl-[1,1’-binaphthalene]-4,4(3H)-diamine is unique due to the presence of both dimethyl and amino groups, which confer specific reactivity and applications in various fields.
Properties
Molecular Formula |
C22H22N2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,2-dimethyl-4-naphthalen-1-ylnaphthalene-1,1-diamine |
InChI |
InChI=1S/C22H22N2/c1-21(2)14-19(18-11-5-6-13-20(18)22(21,23)24)17-12-7-9-15-8-3-4-10-16(15)17/h3-14H,23-24H2,1-2H3 |
InChI Key |
NIMBHRCDIOJEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2C1(N)N)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10R,12S,14R,17S)-12-hydroxy-4,4,7,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392625.png)


![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)



![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)

![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)

